molecular formula C17H14Cl2F2N2O4 B1679506 roflumilast N-oxide CAS No. 292135-78-5

roflumilast N-oxide

Número de catálogo: B1679506
Número CAS: 292135-78-5
Peso molecular: 419.2 g/mol
Clave InChI: KHXXMSARUQULRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism and Efficacy

Roflumilast N-oxide exhibits significant anti-inflammatory effects, contributing to its pharmacological activity. It acts by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels and subsequent reduction of inflammatory cytokine release. This mechanism is particularly relevant in conditions characterized by excessive inflammation, such as COPD.

Table 1: Mechanism of Action

Mechanism Description
Phosphodiesterase InhibitionInhibits phosphodiesterase 4, increasing cAMP levels, which reduces inflammation.
Cytokine ModulationDecreases the release of pro-inflammatory cytokines such as IL-8 and MMP-9.

Chronic Obstructive Pulmonary Disease

This compound is primarily indicated for use in patients with severe COPD to reduce the risk of exacerbations. Studies have shown that it can enhance the efficacy of bronchodilators like formoterol when used in combination therapy. For instance, a study demonstrated that this compound combined with formoterol significantly reduced neutrophil adhesion and tissue factor expression in monocytes, indicating a reduction in systemic inflammation associated with COPD .

Reversal of Corticosteroid Resistance

Research indicates that this compound can reverse corticosteroid resistance in neutrophils from COPD patients. This property suggests its potential as an adjunct therapy to corticosteroids, enhancing their effectiveness in managing inflammation . The combination of this compound with dexamethasone has shown additive effects, improving treatment outcomes for patients who are typically resistant to corticosteroids.

Case Studies and Research Findings

  • Study on Neutrophil Function : A study evaluated the effects of this compound on neutrophils from COPD patients. It was found that this compound significantly reduced the release of IL-8 and MMP-9, which are markers of inflammation, thereby suggesting its role in modulating neutrophilic inflammation .
  • Pharmacokinetic Variability : A comparative study between Chinese and Caucasian subjects highlighted significant pharmacokinetic differences in the metabolism of roflumilast and its metabolite. Chinese subjects exhibited higher plasma concentrations and longer half-lives for both compounds, indicating potential racial differences in drug disposition that could influence dosing strategies .
  • Impact on Cilia Motility : Another investigation focused on the effects of this compound on ciliated human bronchial epithelial cells. The findings suggested that this compound improves cilia motility, which is crucial for clearing mucus and pathogens from the airways .

Actividad Biológica

Roflumilast N-oxide (RNO) is the active metabolite of roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor primarily used in the treatment of chronic obstructive pulmonary disease (COPD). RNO exhibits significant biological activity, particularly in modulating inflammatory responses and enhancing the efficacy of corticosteroids. This article delves into the biological activity of RNO, supported by research findings, pharmacokinetic studies, and case studies.

This compound acts by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to reduced inflammation in airway smooth muscle and immune cells. The inhibition of PDE4 results in various biological effects:

  • Anti-inflammatory Effects : RNO decreases the release of pro-inflammatory cytokines from neutrophils and other immune cells.
  • Reversal of Corticosteroid Resistance : RNO has been shown to reverse corticosteroid resistance in neutrophils from COPD patients, enhancing the therapeutic effects of glucocorticoids like dexamethasone .

Pharmacokinetics

The pharmacokinetics of RNO have been studied extensively, revealing important insights into its absorption and metabolism:

  • Steady-State Pharmacokinetics : In patients with liver cirrhosis, RNO showed modest alterations in exposure compared to healthy subjects. The area under the plasma concentration-time curve (AUC) increased by 24% and 41% in mild and moderate cirrhosis, respectively .
  • Racial Differences : A study comparing pharmacokinetics between Chinese and Caucasian subjects indicated that Chinese individuals had a significantly higher AUC for RNO (46% higher) compared to Caucasians, suggesting potential racial differences in drug metabolism .

Table 1: Pharmacokinetic Parameters of this compound

ParameterHealthy SubjectsMild Cirrhosis (Child-Pugh A)Moderate Cirrhosis (Child-Pugh B)
AUC(0-24) (ng·h/mL)Baseline+24%+41%
C(max) (ng/mL)Baseline+26%+40%
tPDE4i ActivityBaseline+26%+46%

In Vitro Studies

  • Cytokine Secretion Inhibition : RNO has been shown to inhibit cytokine secretion induced by cigarette smoke and lipopolysaccharides in airway epithelial cells. This suggests a protective role against environmental triggers in COPD patients .
  • Epithelial-Mesenchymal Transition : RNO mitigates the epithelial-mesenchymal transition in bronchial epithelial cells, which is crucial for maintaining airway integrity and function .
  • Surfactant Protein Expression : Studies indicate that RNO enhances the expression of surfactant proteins SP-A1, SP-C, and SP-D in alveolar epithelial cells, contributing to improved lung function and host defense mechanisms .

Clinical Studies

A pivotal study demonstrated that RNO not only reduced inflammation but also improved lung function when combined with corticosteroids in COPD patients. The combination therapy exhibited synergistic effects, leading to better clinical outcomes than either treatment alone .

Table 2: Summary of Key Findings from Clinical Studies

Study FocusFindings
Corticosteroid ResistanceRNO reversed corticosteroid resistance in neutrophils from COPD patients .
Inflammatory CytokinesSignificant reduction in IL-8 and MMP-9 release with RNO treatment .
Epithelial TransitionInhibition of epithelial-mesenchymal transition observed with RNO treatment .

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic parameters of roflumilast N-oxide critical for experimental design?

this compound exhibits a plasma half-life of ~30 hours, reaches peak concentration (Cmax) at ~8 hours post-dose, and achieves steady-state plasma levels after 6 days of once-daily dosing. Its linear dose proportionality (250–1000 µg) and high bioavailability (~80% for roflumilast) make it suitable for chronic dosing studies. Experimental designs should account for its delayed Tmax compared to the parent drug (roflumilast Tmax = 1 hour) and ensure steady-state measurements align with these timelines .

Q. How is this compound quantified in pharmacokinetic studies, and what validation criteria are used?

Validated LC-MS/MS methods with limits of quantification (LOQ) of 0.04 ng/mL for this compound are employed. Calibration curves are linear (0.04–50 ng/mL), with inter- and intra-run precision <15% CV. Solid-phase extraction ensures high recovery (>90%) and minimal matrix effects. Quality control samples (LQC, MQC, HQC) must meet <15% bias from nominal concentrations .

Q. What is the role of total PDE4 inhibitory activity (tPDE4i) in assessing this compound’s efficacy?

tPDE4i integrates the combined exposure, protein binding, and intrinsic activity of roflumilast and its N-oxide metabolite. The N-oxide contributes ~90% of tPDE4i due to its 7–10-fold higher plasma AUC compared to roflumilast. Researchers should prioritize tPDE4i in dose-response studies to capture systemic PDE4 inhibition .

Advanced Research Questions

Q. How do covariates like smoking, age, and hepatic impairment influence this compound’s pharmacokinetics?

  • Smoking : Increases CYP1A2 activity, reducing roflumilast exposure by 13% but increasing N-oxide AUC by 17% due to altered metabolism .
  • Hepatic impairment (Child-Pugh B) : Increases roflumilast and N-oxide AUC by 92% and 41%, respectively, necessitating dose adjustments in preclinical models .
  • Age/Ethnicity : Elderly subjects show 27% higher roflumilast AUC; non-Caucasian populations exhibit variable CYP3A4/1A2 expression, requiring stratified sampling in population PK models .

Q. What in vitro models are used to study this compound’s anti-inflammatory effects on airway cells?

Differentiated human bronchial epithelial cells are treated with this compound (1 nM–1 µM) to assess ciliary beat frequency (CBF) and cytokine release (e.g., IL-6, TNF-α). Co-stimulation with PGE2 (10 nM) amplifies cAMP-dependent effects. Neutralizing antibodies (e.g., anti-IL-13) and Western blotting for Foxj1/Dnai2 proteins validate mechanistic pathways .

Q. How is population pharmacokinetic (PopPK) modeling applied to this compound?

PopPK models using NONMEM® software incorporate covariates (sex, smoking, body weight) into two-compartment models for roflumilast and one-compartment models for the N-oxide. Zero-order absorption kinetics and CYP-driven clearance (CL/F) parameters are optimized using phase I–III trial data. Validation includes bootstrap analysis and visual predictive checks .

Q. What molecular mechanisms beyond PDE4 inhibition contribute to this compound’s anti-inflammatory effects?

this compound inhibits JAK/STAT and Src kinase pathways, reducing phosphorylation of STAT1/3/5 and ERK1/2 in LPS/CSE-stimulated airway cells. Synergy with glucocorticoids (e.g., dexamethasone) enhances GR receptor activation, validated via luciferase reporter assays in PBMCs .

Q. How do drug interactions with CYP inhibitors impact this compound’s exposure?

  • CYP3A4 inhibitors (ketoconazole) : Increase roflumilast AUC by 99% but reduce N-oxide Cmax by 38% due to metabolic competition.
  • CYP1A2 inhibitors (fluvoxamine) : Raise roflumilast AUC by 156% and N-oxide AUC by 52%. Interaction studies require adjusted dosing regimens and therapeutic drug monitoring in co-administered therapies .

Q. Methodological Considerations

  • Analytical Validation : Include matrix effect assessments for plasma samples and cross-validate LC-MS/MS methods across labs .
  • Covariate Analysis : Use stepwise covariate modeling (SCM) in PopPK to identify significant predictors (e.g., smoking status, CYP genotype) .
  • In Vitro–In Vivo Extrapolation (IVIVE) : Correlate cellular cAMP levels (via ELISA) with tPDE4i to bridge mechanistic and clinical data .

Propiedades

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXXMSARUQULRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433059
Record name roflumilast N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292135-78-5
Record name roflumilast N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Roflumilast N-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROFLUMILAST N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08MQ6CZCS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.